

3-(Pyridin-2-yl)aniline dihydrochloride chemical properties

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)aniline
dihydrochloride

Cat. No.: B581348

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Technical Guide: 3-(Pyridin-2-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical methodologies related to **3-(Pyridin-2-yl)aniline dihydrochloride**. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Chemical Properties

3-(Pyridin-2-yl)aniline dihydrochloride is a chemical compound with potential applications in pharmaceutical and materials science research. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological studies.

Identity and Structure

Property	Value	Source
IUPAC Name	3-pyridin-2-ylaniline;dihydrochloride	[1]
CAS Number	1170936-92-1	[1]
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ N ₂	[1]
Molecular Weight	243.13 g/mol	[1]
Parent Compound	3-(Pyridin-2-yl)aniline (CAS: 15889-32-4)	[1]

Synonyms

The compound is also known by several other names:

- 2-(3-Aminophenyl)pyridine dihydrochloride[\[1\]](#)
- 3-(2-pyridyl)aniline dihydrochloride[\[1\]](#)
- 2-(3-Aminophenyl)pyridine DiHCl[\[1\]](#)
- Benzenamine, 3-(2-pyridinyl)-, hydrochloride (1:2)[\[1\]](#)

Computed Physicochemical Properties

The following properties have been computationally predicted and provide insight into the molecule's behavior in various chemical and biological systems.

Property	Value	Source
Topological Polar Surface Area (TPSA)	38.9 Å ²	[1]
Complexity	158	[1]
Monoisotopic Mass	242.0377538 Da	[1]
Hydrogen Bond Donor Count (Parent)	1	
Hydrogen Bond Acceptor Count (Parent)	2	
Rotatable Bond Count (Parent)	1	

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of **3-(Pyridin-2-yl)aniline dihydrochloride** are not extensively published, established methodologies for structurally similar compounds can be readily adapted.

Synthesis via Suzuki-Miyaura Coupling

The primary method for synthesizing the parent compound, 3-(Pyridin-2-yl)aniline, is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst.[\[2\]](#)

Reaction: 2-Bromopyridine + 3-Aminophenylboronic acid → 3-(Pyridin-2-yl)aniline

Materials:

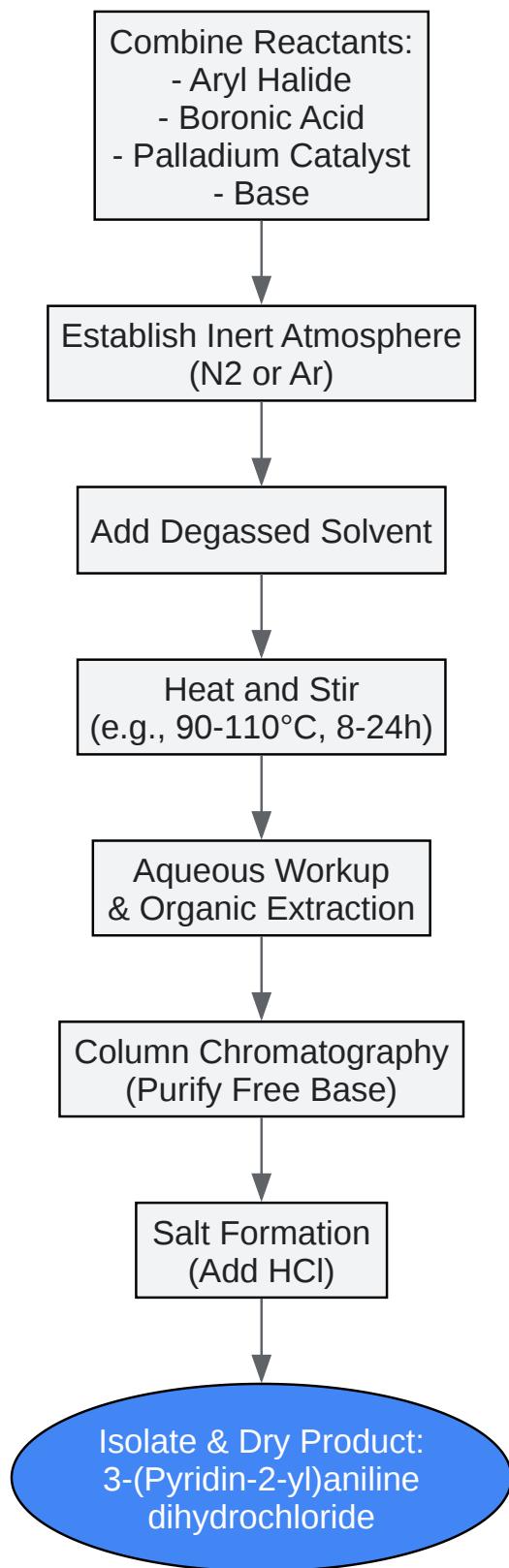
- 3-Aminophenylboronic acid (1.0 - 1.2 equivalents)
- 2-Bromopyridine (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[[2](#)]
- Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[[2](#)][[3](#)]

- Anhydrous Solvent System (e.g., 1,4-Dioxane/water, Toluene, or DMF)[2]
- Inert Gas (Nitrogen or Argon)

Methodology:

- Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (2-bromopyridine), the boronic acid derivative (3-aminophenylboronic acid), the base, and the palladium catalyst.[2]
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst. [4]
- Solvent Addition: Add the degassed solvent system to the flask via syringe.[4]
- Reaction: Heat the mixture to the appropriate temperature (typically 90-110 °C) and stir for the required duration (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product (3-(Pyridin-2-yl)aniline) by column chromatography on silica gel.
- Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., HCl in ether) to precipitate the dihydrochloride salt. Filter and dry the resulting solid under vacuum.

Diagram: General Workflow for Suzuki-Miyaura Synthesis



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Caption: A generalized workflow for the synthesis of **3-(Pyridin-2-yl)aniline dihydrochloride**.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed for the routine purity assessment of **3-(Pyridin-2-yl)aniline dihydrochloride**.^[5] The following is a representative protocol based on methods for similar analytes.^{[6][7]}

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.^[5]

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).^[5]
- Mobile Phase: Gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).^[5]
- Flow Rate: 1.0 mL/min.^[5]
- Column Temperature: 30 °C.^[5]
- Detection Wavelength: 254 nm.^[5]
- Injection Volume: 10 μ L.^[5]

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the **3-(Pyridin-2-yl)aniline dihydrochloride** reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.^[5]
- Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1.0 mg/mL.^[5]
- Filter both solutions through a 0.45 μ m syringe filter before injection.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **3-(Pyridin-2-yl)aniline dihydrochloride** is limited in publicly available literature. However, the structural motifs—a substituted aniline ring linked to a pyridine ring—are present in many biologically active molecules.^[8]

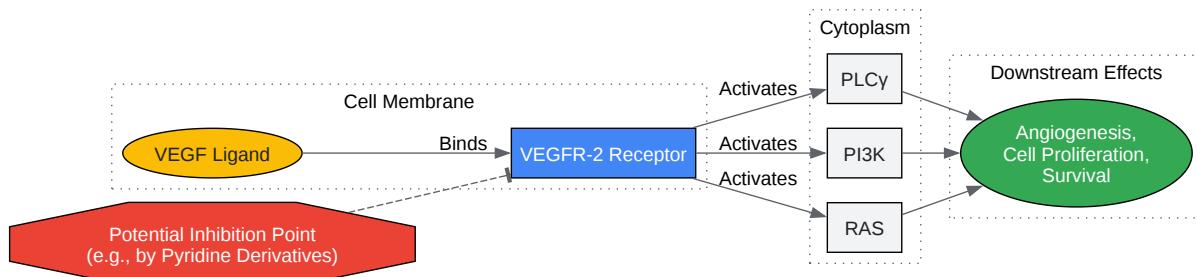
Potential Therapeutic Areas

- Anticancer Activity: Pyridine-based compounds have demonstrated significant cytotoxicity against various cancer cell lines.^[8] Some pyridine-urea derivatives have been shown to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.^[8]
- Antibacterial Activity: Pyridinyl scaffolds are common in compounds with demonstrated antibacterial and antifungal properties.^{[8][9][10]}
- Antimalarial Activity: Certain pyridine derivatives have shown promising in vivo antimalarial activity against *Plasmodium berghei*.^[11]

Implicated Signaling Pathway: VEGFR-2 Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy. While not directly demonstrated for 3-(Pyridin-2-yl)aniline, structurally related compounds are known to target this pathway.

Diagram: Simplified VEGFR-2 Signaling Pathway



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Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyridine-based compounds.

Safety and Handling

Based on safety data sheets for related aniline and pyridine compounds, appropriate safety precautions should be taken when handling **3-(Pyridin-2-yl)aniline dihydrochloride**.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[2\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[\[2\]](#) Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[\[8\]](#)
- Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.[\[2\]](#)[\[8\]](#)
- Hazards: May be harmful if swallowed or in contact with skin.[\[8\]](#) May cause skin and eye irritation.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

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